5-Amino-1-(4-ethoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Overview
Description
5-Amino-1-(4-ethoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(4-ethoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves a multi-component reaction. One common method is the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine derivatives. This reaction can be carried out in the presence of various catalysts such as alumina-silica-supported manganese dioxide or under catalyst-free conditions in green solvents like water and ethanol .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized by using continuous flow reactors and scalable reaction conditions. The use of recyclable catalysts and green solvents is preferred to minimize environmental impact and improve the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1-(4-ethoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the pyrazole compound.
Reduction: Primary amines and other reduced forms of the compound.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology and Medicine: 5-Amino-1-(4-ethoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile exhibits various biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties. It has been studied for its potential use in developing new therapeutic agents for treating cancer, bacterial infections, and inflammatory diseases .
Industry: In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and insecticides. It also finds applications in materials science for the synthesis of novel polymers and coordination complexes .
Mechanism of Action
The mechanism of action of 5-Amino-1-(4-ethoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes like p38 mitogen-activated protein kinase (p38MAPK) and cyclooxygenase (COX), which are involved in inflammatory processes. The compound’s ability to bind to these targets and modulate their activity underlies its anti-inflammatory and anti-tumor effects .
Comparison with Similar Compounds
- 5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
- 5-Amino-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
- 5-Amino-1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Comparison: Compared to its analogs, 5-Amino-1-(4-ethoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile exhibits unique properties due to the presence of the ethoxy group. This functional group can influence the compound’s solubility, reactivity, and biological activity. For example, the ethoxy group may enhance the compound’s ability to penetrate cell membranes, thereby increasing its efficacy as a therapeutic agent .
Properties
IUPAC Name |
5-amino-1-(4-ethoxyphenyl)-3-methylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-3-18-11-6-4-10(5-7-11)17-13(15)12(8-14)9(2)16-17/h4-7H,3,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHJNCSTFVVSAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C(=N2)C)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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